Cas no 116574-72-2 (3-(Methoxymethyl)piperidine)

3-(Methoxymethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(Methoxymethyl)piperidine
- 3-METHOXYMETHYL-PIPERIDINE
- 3-(methoxymethyl)piperidine(SALTDATA: HCl)
- methoxy-3-piperidylmethane
- Piperidine,3-(methoxymethyl)
- OTAVA-BB 1147286
- CHEMBRDG-BB 4002971
- piperidine, 3-(methoxymethyl)-
- SB41929
- SCHEMBL1088927
- 3-(Methoxymethyl)piperidine, AldrichCPR
- (3R)-3-(methoxymethyl)piperidine
- CS-0217524
- EN300-76185
- Z317037142
- 116574-72-2
- AKOS016341136
- SCHEMBL13088413
- AKOS000171041
- AS-46979
- F2158-0917
- DTXSID80589368
- ZVNNEPYIBDITIW-UHFFFAOYSA-N
- MFCD06248040
- F11112
- AM90790
- 863635-98-7
- STL068232
- ASDI-INTER 500020499
- ALBB-011792
- DTXCID40540132
-
- MDL: MFCD06248040
- インチ: InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
- InChIKey: ZVNNEPYIBDITIW-UHFFFAOYSA-N
- ほほえんだ: COCC1CCCNC1
計算された属性
- せいみつぶんしりょう: 129.11500
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.882
- ふってん: 168 ºC
- フラッシュポイント: 60 ºC
- PSA: 21.26000
- LogP: 0.96120
3-(Methoxymethyl)piperidine セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
- 危険レベル:IRRITANT
3-(Methoxymethyl)piperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(Methoxymethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76185-0.25g |
3-(methoxymethyl)piperidine |
116574-72-2 | 95.0% | 0.25g |
$101.0 | 2025-02-20 | |
Life Chemicals | F2158-0917-0.25g |
3-(methoxymethyl)piperidine |
116574-72-2 | 95%+ | 0.25g |
$209.0 | 2023-11-21 | |
Enamine | EN300-76185-1.0g |
3-(methoxymethyl)piperidine |
116574-72-2 | 95.0% | 1.0g |
$204.0 | 2025-02-20 | |
Life Chemicals | F2158-0917-1g |
3-(methoxymethyl)piperidine |
116574-72-2 | 95%+ | 1g |
$232.0 | 2023-11-21 | |
Aaron | AR000DHV-250mg |
Piperidine, 3-(methoxymethyl)- |
116574-72-2 | 95% | 250mg |
$78.00 | 2025-01-20 | |
abcr | AB407483-1g |
3-(Methoxymethyl)piperidine; . |
116574-72-2 | 1g |
€477.00 | 2024-07-23 | ||
Aaron | AR000DHV-100mg |
Piperidine, 3-(methoxymethyl)- |
116574-72-2 | 95% | 100mg |
$47.00 | 2025-01-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH322-100mg |
3-(methoxymethyl)piperidine |
116574-72-2 | 95% | 100mg |
¥389.0 | 2024-04-25 | |
A2B Chem LLC | AA16391-100mg |
3-(Methoxymethyl)piperidine |
116574-72-2 | 97% | 100mg |
$61.00 | 2024-04-20 | |
1PlusChem | 1P000D9J-10g |
Piperidine, 3-(methoxymethyl)- |
116574-72-2 | 97% | 10g |
$1030.00 | 2025-02-18 |
3-(Methoxymethyl)piperidine 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
3-(Methoxymethyl)piperidineに関する追加情報
Introduction to 3-(Methoxymethyl)piperidine (CAS No. 116574-72-2)
3-(Methoxymethyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 116574-72-2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic amine derivative features a piperidine ring substituted with a methoxymethyl group, making it a versatile intermediate in the development of various bioactive molecules. The unique structural motif of this compound has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of drug candidates targeting neurological and inflammatory disorders.
The methoxymethyl functional group attached to the piperidine core introduces a reactive methylene carbon, which can participate in further functionalization through reactions such as nucleophilic substitution or condensation. This reactivity makes 3-(Methoxymethyl)piperidine a valuable building block for constructing more complex molecular architectures. In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives, owing to their favorable pharmacokinetic profiles and biological activity.
Recent advancements in drug discovery have highlighted the role of 3-(Methoxymethyl)piperidine in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The piperidine scaffold is known to enhance binding affinity to biological targets, making it an attractive moiety for drug design. Additionally, the methoxymethyl group can be further modified to introduce additional pharmacophores, enabling fine-tuning of biological activity.
In the context of medicinal chemistry, 3-(Methoxymethyl)piperidine has been employed in the synthesis of small-molecule modulators targeting G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins involved in cell signaling and are implicated in a wide range of diseases. By leveraging the structural flexibility of 3-(Methoxymethyl)piperidine, researchers have developed potent and selective GPCR ligands with therapeutic potential. These efforts have contributed to a deeper understanding of structure-activity relationships (SAR) in piperidine-based compounds.
Moreover, the chemical synthesis of 3-(Methoxymethyl)piperidine has been optimized to achieve high yields and purity, ensuring its suitability for industrial-scale production. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled efficient access to this compound. These advances have not only facilitated its use in academic research but also opened avenues for its application in pharmaceutical manufacturing.
One notable application of 3-(Methoxymethyl)piperidine is in the development of antiviral agents. The piperidine ring is a common structural feature in many antiviral drugs due to its ability to interact with viral proteases and polymerases. Recent studies have shown that derivatives of 3-(Methoxymethyl)piperidine exhibit inhibitory activity against various viral enzymes, making them promising candidates for further development. This underscores the compound's broad utility across different therapeutic areas.
The role of 3-(Methoxymethyl)piperidine in computational chemistry and drug design cannot be overstated. High-throughput virtual screening (HTVS) and molecular docking studies have been utilized to identify potential lead compounds derived from this scaffold. These computational approaches have accelerated the discovery process by allowing rapid evaluation of large libraries of virtual compounds. The integration of experimental data with computational models has further validated the significance of 3-(Methoxymethyl)piperidine as a key intermediate in drug discovery.
In conclusion, 3-(Methoxymethyl)piperidine (CAS No. 116574-72-2) is a multifaceted compound with significant implications in pharmaceutical chemistry and medicinal biology. Its unique structural features and reactivity make it an invaluable tool for synthesizing bioactive molecules targeting diverse diseases. As research continues to uncover new applications for this compound, its importance in drug development is expected to grow further. The ongoing exploration of its pharmacological properties and synthetic utility underscores its enduring relevance in modern chemical biology.
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